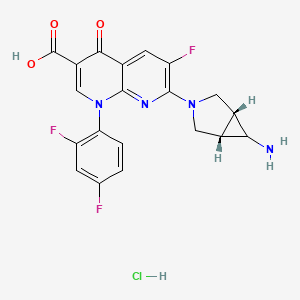

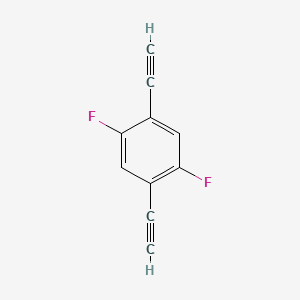

1,4-Diethynyl-2,5-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

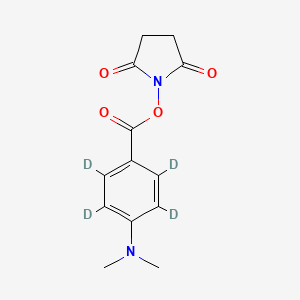

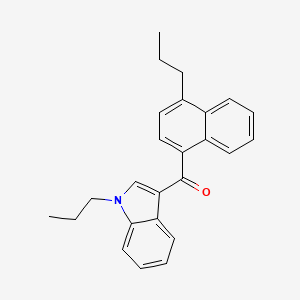

“1,4-Diethynyl-2,5-difluorobenzene” is a chemical compound with the molecular formula C10H4F2 . It is an alkyne bearing fluoro group in the phenyl ring .

Synthesis Analysis

The synthesis of “1,4-Diethynyl-2,5-difluorobenzene” involves diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt . The process is highly efficient and can be carried out in a continuous-flow reactor .

Molecular Structure Analysis

The molecular weight of “1,4-Diethynyl-2,5-difluorobenzene” is 162.14 . The InChI code for this compound is 1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H .

Chemical Reactions Analysis

The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls . This suggests that “1,4-Diethynyl-2,5-difluorobenzene” could potentially undergo similar reactions.

Physical And Chemical Properties Analysis

“1,4-Diethynyl-2,5-difluorobenzene” is a solid or semi-solid or lump or liquid . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,4-Diethynyl-2,5-difluorobenzene is a valuable building block in organic synthesis. Its diethynyl groups are reactive sites for various coupling reactions, such as Sonogashira coupling, which is pivotal in constructing complex organic molecules. This compound is particularly useful in synthesizing extended π-conjugated systems, which are essential in developing new organic semiconductors .

Polymer Research

In polymer science, 1,4-Diethynyl-2,5-difluorobenzene is utilized to create novel polymeric materials. It can act as a monomer that links to form polymers with unique electrical properties, suitable for use in organic electronics and light-emitting diodes (LEDs). The incorporation of fluorine atoms can lead to polymers with enhanced stability and altered electronic properties .

Medicinal Chemistry

While direct applications in medicinal chemistry are not extensively documented for 1,4-Diethynyl-2,5-difluorobenzene, its derivatives could be explored for pharmaceutical applications. The compound’s structure allows for modification and attachment of various functional groups, potentially leading to new drug candidates with specific biological activities .

Materials Science

This compound is instrumental in materials science, particularly in the development of advanced materials with specific optical and electronic attributes. Its ability to form rigid rod-like structures makes it a candidate for creating liquid crystalline materials, which have applications in displays and advanced optics .

Electronics

In the field of electronics, 1,4-Diethynyl-2,5-difluorobenzene is used to develop electronic components at the molecular level. Its conjugated system can facilitate charge transfer, making it a potential material for molecular wires and other components in molecular electronics .

Environmental Studies

The compound’s role in environmental studies is not directly established, but its derivatives and related compounds could be used to study environmental processes, such as the transport and fate of organic pollutants. Its stable structure under various conditions makes it a suitable model compound for such studies .

Analytical Chemistry

In analytical chemistry, 1,4-Diethynyl-2,5-difluorobenzene can be used as a standard or reference compound in various spectroscopic methods, including NMR and mass spectrometry. Its unique structure provides distinct signals that are useful for calibration and method development .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to form part of nanostructured materials. Due to its conjugated system and reactive ethynyl groups, it can be used to construct nanoscale architectures, which are fundamental in creating devices with nanoscale precision .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-diethynyl-2,5-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDABRNWPOHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1F)C#C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666704 |

Source

|

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diethynyl-2,5-difluorobenzene | |

CAS RN |

156016-23-8 |

Source

|

| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the crystal structure of 1,4-Diethynyl-2,5-difluorobenzene and how does it relate to its potential applications?

A1: 1,4-Diethynyl-2,5-difluorobenzene's crystal structure has been successfully determined using X-ray diffraction. [] The analysis reveals the presence of C=C-H···F and C=C-H···π(C=C) interactions within the crystal lattice. These specific interactions are crucial for controlling molecular arrangement in the solid state, a key factor influencing the performance of organic materials. For instance, they can influence charge transport properties, making this compound potentially useful in developing organic semiconductors or optoelectronic devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)